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Quantitative Profiling of FOBISIN 101
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The table below summarizes the key biochemical and functional data for FOBISIN 101 as reported in

foundational studies.

Reported ICso /

Assay Type Target /| Functional Readout Key Findings
Effect
ELISA [1] Binding of 14-3-3( to PRAS40 9.3 uM Disrupts phosphoprotein binding
to 14-3-3C.
ELISA [1] Binding of 14-3-3y to 16.4 uM Disrupts phosphoprotein binding
PRAS40 to 14-3-3y.
Functional Stimulation of ExoS ADP- 6-19 uM Pan-14-3-3 inhibitor; blocks
Assay [1] ribosyltransferase by all function of both phosphorylated
seven 14-3-3 isoforms and non-phosphorylated client
proteins.
GST Pull- Interaction of 14-3-3 with Raf-  Effective Blocks interaction with full-length
Down [1] 1 and PRAS40 disruption (dose-  client proteins in cell lysates.
dependent)

Experimental Protocols and Techniques

Here are detailed methodologies for key experiments involving FOBISIN 101, as described in the literature.
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Protocol 1: Time-Resolved FRET (TR-FRET) Binding Assay

This homogenous, mix-and-read assay is suitable for high-throughput screening to identify compounds that

disrupt 14-3-3/client protein interactions [2].

¢ Principle: Measures the interaction between a Europium (Eu)-labeled 14-3-3 protein and a dye-
labeled (Dy647) phosphorylated peptide from a client protein (e.g., Bad). Inhibitors disrupt the
interaction, reducing FRET signal.

o Key Reagents:

o Recombinant His-tagged 14-3-3( protein.

Dy647-labeled pS136-Bad peptide (Sequence: Dy647-LSPFRGRSR[pS]JAPPNLWA).
Europium-chelate-conjugated anti-HexaHis antibody.

Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NacCl, 0.05% Tween-20, 0.5 mM DTT.
e Procedure:

o Complex Formation: Pre-incubate His-14-3-3C with the anti-His-Eu antibody to form the donor
complex.

o Assay Setup: In a low-volume assay plate (384- or 1536-well), combine the donor complex,
Dy647-pS136-Bad peptide (FRET acceptor), and the test compound (FOBISIN 101) in assay
buffer.

o Incubation: Incubate the reaction for 1-2 hours at room temperature protected from light.

[¢]

[e]

[e]

o TR-FRET Measurement: Read the plate on a compatible microplate reader. Measure the time-
delayed fluorescence emission at 620 nm (Eu donor) and 665 nm (Dy647 acceptor).

o Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). The
percentage inhibition is calculated relative to controls without the inhibitor.

Protocol 2: Surface Plasmon Resonance Imaging (SPRi)
Screening

This label-free method uses small molecule microarrays to screen for antagonists and study binding kinetics

[3].

¢ Principle: Small molecules (including FOBISIN 101) are covalently immobilized on a gold chip.
Binding of the 14-3-3( protein to the chip surface is monitored in real-time via changes in the
reflection angle of light.
¢ Key Reagents:
o Gold-coated SPRi chips.
o SH-(PEG)~n~-COOH and SH-(PEG)~n~-OH thiol solutions.
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o Coupling reagents: EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and
NHS (N-hydroxy succinimide).

o Purified 14-3-3( protein (and K49E mutant for specificity controls).

e Procedure:

o Chip Functionalization: Clean gold chips with piranha solution. Incubate with a mixture of SH-
PEG-COOH and SH-PEG-OH to form a self-assembled monolayer.

o Activation & Printing: Activate the carboxylic acid groups with EDC/NHS. Using a microarray
spotter, print small molecules (in DMSO with DMAP) onto the activated surface.

o Blocking: Wash the chip thoroughly and block with a superblock solution to minimize non-
specific binding.

o Binding Analysis: Place the chip in the SPRi instrument. Flow 14-3-3( protein solution over
the chip and monitor the binding response in real-time.

o Specificity Controls: Run parallel experiments with a 14-3-3¢ K49E mutant (a key binding
groove residue) and other unrelated proteins (e.g., PtpA, BirA) to exclude false positives.
Competition assays with known peptide inhibitors like R18 can also be performed.

Protocol 3: GST Pull-Down Assay

This method validates the ability of FOBISIN 101 to disrupt the interaction between 14-3-3 and full-length

client proteins in a complex mixture [1].

e Principle: GST-tagged 14-3-3 protein is immobilized on glutathione beads and used to "pull down"
binding partners from cell lysates. Inhibitors prevent this association.

¢ Key Reagents:

GST-14-3-3 fusion protein.

Glutathione Sepharose beads.

Cell lysate containing client proteins (e.g., from HEK293 or cancer cell lines).

Lysis/Wash Buffer: Standard PBS or RIPA buffer with protease and phosphatase inhibitors.

e Procedure:

o Bead Preparation: Immobilize GST-14-3-3 on glutathione beads and block with BSA or serum
albumin.

o Inhibition Reaction: Incubate the GST-14-3-3 beads with cell lysate in the presence of
increasing concentrations of FOBISIN 101 (or DMSO vehicle). Incubate for 1-2 hours at 4°C
with gentle rotation.

o Wash: Pellet the beads and wash several times with lysis buffer to remove non-specifically

(e]

[¢]

[e]

[e]

bound proteins.
o Elution & Analysis: Elute the bound proteins with SDS-PAGE sample buffer. Analyze by
Western blotting using antibodies against specific client proteins like Raf-1 or PRAS40.
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Biological Context and Signaling Pathways

FOBISIN 101 targets the central hub function of 14-3-3 proteins. The diagram below illustrates its

mechanism and the experimental workflow for the TR-FRET assay.

(Survival Signal (e.g., AktD

hosphorylation

Click to download full resolution via product page

Figure 1. FOBISIN 101 disrupts the 14-3-3 anti-apoptotic pathway. Survival signals lead to Bad
phosphorylation, enabling 14-3-3 binding and sequestering Bad away from mitochondria, thus inhibiting

apoptosis. FOBISIN 101 inhibits this protein-protein interaction.
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The experimental workflow for validating this disruption via TR-FRET is outlined below.

1. Form Donor Complex
(His-14-3-3( + Anti-His-Eu Ab)

2. Add Acceptor & Inhibitor
(Dy647-pBad peptide + FOBISIN 101)

3. Incubate

4. TR-FRET Measurement

Vehicle Control\ + FOBISIN 101

Click to download full resolution via product page

Figure 2. TR-FRET assay workflow for screening 14-3-3 inhibitors.

Key Considerations for Researchers

¢ Solubility and Storage: FOBISIN 101 is typically dissolved in DMSO. The supplier recommends
storing the powder at -20°C for up to two years, while DMSO stock solutions are stable for 6 months
at -80°C [4].

¢ Specificity Testing: The K49E mutation in the binding groove of 14-3-3( significantly reduces
FOBISIN 101 binding. Including this mutant in your assays serves as a critical control for on-target
effect [3].

e Covalent Modification Potential: The original crystallography study revealed that synchrotron X-
rays induced FOBISIN 101 to form a covalent bond with Lys120 in the 14-3-3 binding groove. This
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suggests a unique potential for developing radiation-triggered therapeutic agents, which may be
relevant for certain experimental designs [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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